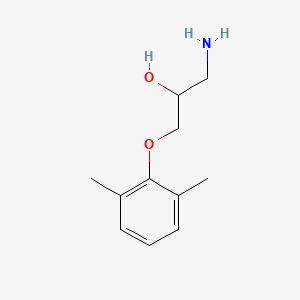
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol” is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is also known as salbutamol, a selective β2-adrenergic receptor agonist commonly used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature . The chiron approach was used to acquire optically pure ®- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol, immediate precursors of (S)- and ®-mexiletines, respectively . Two different routes were followed from a D-mannitol-derived optically pure common precursor to get the enantiomeric alcohols separately .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO2/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique
Conformational Analyses and Structural Studies
Conformational Analyses of Derivatives : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been characterized by X-ray diffraction analysis. These studies have highlighted the impact of different substituents on the molecular conformation and have provided insights into the hydrogen-bonded chains and rings in the crystal structures of these compounds. Such analyses are crucial for understanding the structural basis of the pharmacological activities of these derivatives (Nitek et al., 2020).
Impact of Protonation on Molecular Geometry : The influence of protonation on the geometry of 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol and its salt forms has been extensively studied. These studies reveal how protonation affects the molecular linker's conformation between aromatic rings and the orientation of these rings, which is critical for designing compounds with desired biological activities (Nitek et al., 2022).
Synthesis Methodologies
Flow Synthesis of β-Amino Alcohols : A novel synthesis methodology involving in situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols has been developed. This method facilitates access to structurally diverse β-amino alcohols, showcasing the versatility of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol derivatives in synthesizing potential antibiotic leads (Cossar et al., 2018).
Physicochemical Properties
Anticonvulsant Properties : The physicochemical and anticonvulsant properties of N-[(dimethylphenoxy)alkyl]aminoalkanols have been evaluated, highlighting the significant anticonvulsant activity of certain derivatives. This research contributes to understanding the relationship between the chemical structure of these compounds and their biological activities, with implications for developing new therapeutic agents (Waszkielewicz et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol is the zymogen plasminogen . Plasminogen is a protein that is converted into plasmin, an active enzyme, in the presence of this compound .
Mode of Action
This compound specifically cleaves the zymogen plasminogen to form the active enzyme plasmin . This cleavage is a crucial step in the activation of plasminogen, leading to the generation of plasmin, which plays a significant role in fibrinolysis, the process that breaks down blood clots.
Biochemical Pathways
The compound affects the fibrinolysis pathway by converting plasminogen into plasmin . Plasmin then acts on fibrin, a protein that forms a meshwork for blood clot formation, breaking it down and thereby preventing or dissolving blood clots.
Result of Action
The result of the action of this compound is the formation of plasmin from plasminogen . This leads to the breakdown of fibrin, preventing or dissolving blood clots. This can have significant effects at the molecular and cellular levels, influencing processes such as wound healing, tissue remodeling, and the maintenance of vascular patency.
Propriétés
IUPAC Name |
1-amino-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZNNDIIMFKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
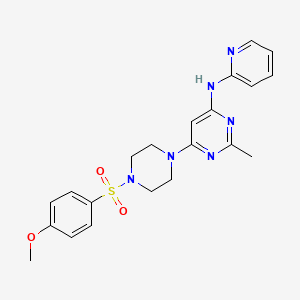
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
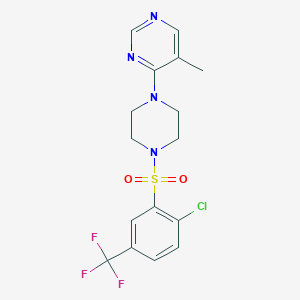
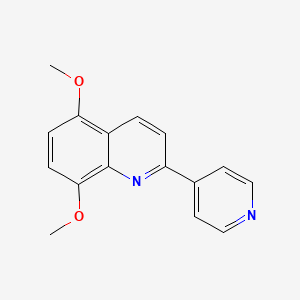
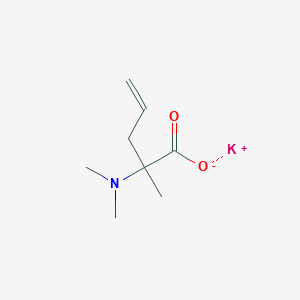
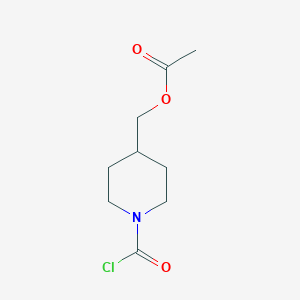


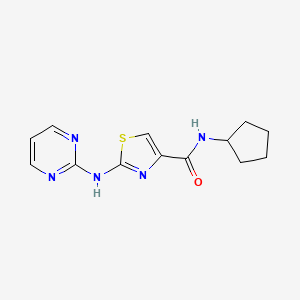
![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

